Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

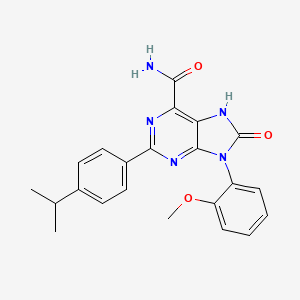

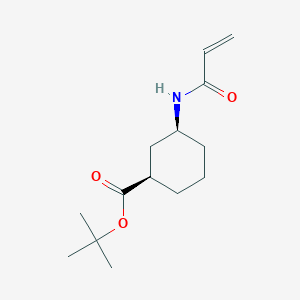

“Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The presence of a chlorophenyl group indicates that it has a chlorine atom attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the carbamoyl group attached to the benzoate group, with the 3-chlorophenyl group attached to the carbamoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the chlorophenyl, carbamoyl, and benzoate groups .Scientific Research Applications

Photopolymerization and Material Science

A study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals. This compound shows promise in photopolymerization applications, where control over polymer growth and structure is crucial (Guillaneuf et al., 2010).

Phototransformation in Environmental Chemistry

Mansfield and Richard (1996) discussed the photolysis of dichlorophen, leading to various transformation products in different conditions. This research provides insights into the environmental degradation of chlorinated organic compounds, relevant to understanding the fate of similar chemical structures in aquatic environments (Mansfield & Richard, 1996).

Organic Synthesis and Antimicrobial Activity

Research by Jalihal et al. (2009) focused on the synthesis of new 1,2,4-triazoles from aniline and chloro aniline derivatives, demonstrating the potential for antimicrobial applications. This work underlines the chemical versatility of Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate-related compounds in synthesizing biologically active molecules (Jalihal et al., 2009).

Fluorescence and Liquid Crystal Applications

Muhammad et al. (2016) synthesized a series of methyl 4-(4-alkoxystyryl)benzoates to study their liquid crystalline and fluorescence properties. These findings indicate potential applications in optoelectronic devices and materials science, showcasing the compound's utility in developing functional materials with specific optical properties (Muhammad et al., 2016).

Agricultural Applications

In the context of agriculture, Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, indicating potential for controlled delivery systems in crop protection. This study suggests the broader applicability of related chemical structures in formulating more efficient and environmentally friendly pesticide delivery systems (Campos et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYHXPWWQTDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)

![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)

![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)

![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)